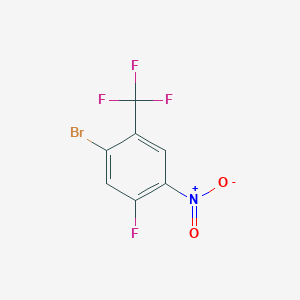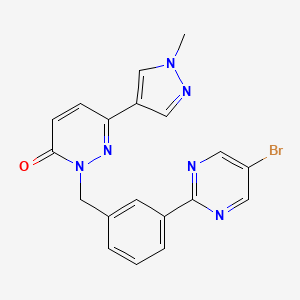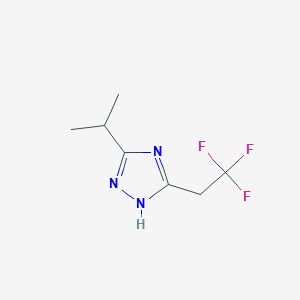
3-(propan-2-yl)-5-(2,2,2-trifluoroethyl)-1H-1,2,4-triazole
説明
Typically, a description of a chemical compound includes its molecular formula, structure, and other identifiers like CAS number. It may also include the role or use of the compound in various industries or research .
Synthesis Analysis
This involves the methods and procedures used to create the compound. It can include the starting materials, the type of reaction, the conditions under which the reaction is carried out, and the yield of the product .Molecular Structure Analysis
This involves determining the arrangement of atoms within a molecule and the bonds between them. Techniques used can include X-ray crystallography, NMR spectroscopy, and mass spectrometry .Chemical Reactions Analysis
This involves studying how the compound reacts with other substances. It can include the conditions required for the reaction, the products formed, and the mechanism of the reaction .Physical And Chemical Properties Analysis
This involves determining properties like melting point, boiling point, solubility, density, and reactivity .科学的研究の応用
Synthesis and Antifungal Evaluation
Research into triazole derivatives, such as 3-(propan-2-yl)-5-(2,2,2-trifluoroethyl)-1H-1,2,4-triazole, has highlighted their potential in antifungal applications. For instance, the synthesis of 1,2,3-triazole derivatives has been explored for their in vitro antifungal activity against various Candida strains. Modifications to the triazole structure have shown promise in enhancing antifungal profiles, suggesting a pathway for developing effective antifungal agents (Lima-Neto et al., 2012).
Cytotoxic Activity Evaluation
Another avenue of research involves the synthesis of triazole derivatives for evaluating their cytotoxic activity against cancer cell lines. An efficient strategy for synthesizing 1-(trifluoromethylsulfonamido)propan-2-yl esters has been developed, with some compounds demonstrating cytotoxic activity. This highlights the potential of triazole derivatives in cancer research, opening doors for the development of new anticancer drugs (Omar Gómez-García et al., 2017).
Antimicrobial Properties
The antimicrobial properties of 1,4-disubstituted 1,2,3-triazoles have also been investigated, showing promising antibacterial, antitubercular, and antifungal activities. This research underscores the versatility of triazole derivatives in combating a range of microbial infections, providing a foundation for further development in antimicrobial therapies (C. Kaushik et al., 2016).
Fluorescent Markers Development
Triazole derivatives have been explored for their potential in developing fluorescent markers. Specifically, compounds synthesized from cardanol and glycerol have demonstrated low acute toxicity in various biological models, suggesting their suitability as fluorescent markers for biodiesel quality monitoring. This innovative application represents a novel use of triazole compounds in environmental science (B. I. Pelizaro et al., 2019).
Fungicidal Applications
Furthermore, novel 2-arylphenyl ether-3-(1H-1,2,4-triazol-1-yl)propan-2-ol derivatives have been synthesized and evaluated for their fungicidal activities. These compounds have exhibited excellent antifungal activities against common pathogens, underscoring the potential of triazole derivatives in agriculture as fungicides (Guan‐Ping Yu et al., 2009).
Safety And Hazards
特性
IUPAC Name |
3-propan-2-yl-5-(2,2,2-trifluoroethyl)-1H-1,2,4-triazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10F3N3/c1-4(2)6-11-5(12-13-6)3-7(8,9)10/h4H,3H2,1-2H3,(H,11,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DHFTXTWMVFUNGP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NNC(=N1)CC(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10F3N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(propan-2-yl)-5-(2,2,2-trifluoroethyl)-1H-1,2,4-triazole | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



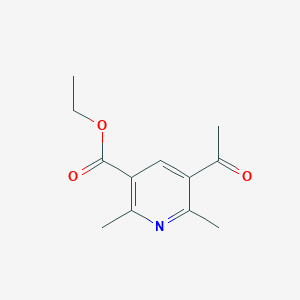
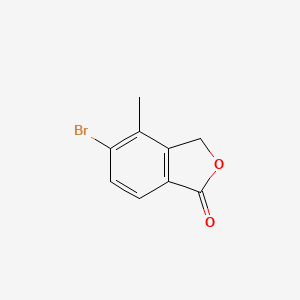
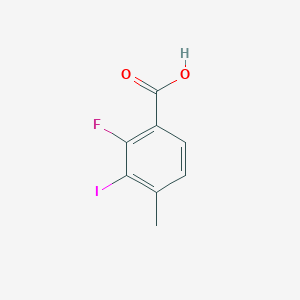

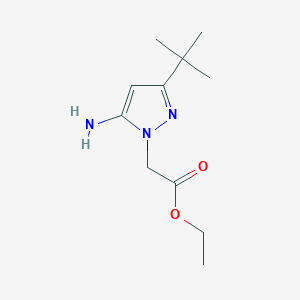
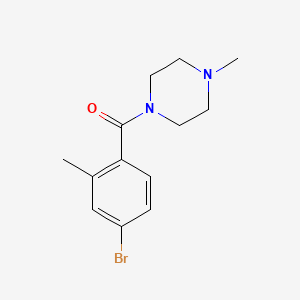
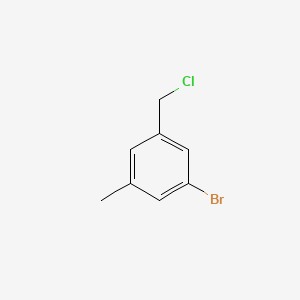
![Benzyl N-[(1R,3R)-3-(hydroxymethyl)cyclohexyl]carbamate](/img/structure/B1526709.png)

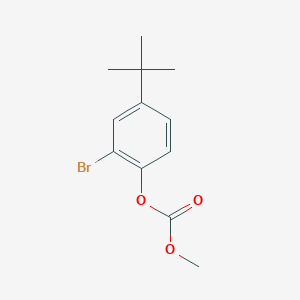
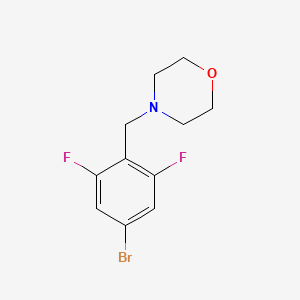
![5-tert-Butyl 7-ethyl 6,7-dihydro-1H-pyrazolo[4,3-c]pyridine-5,7(4H)-dicarboxylate](/img/structure/B1526715.png)
